molecular formula C9H9ClO2 B1175296 Reactive red 67 CAS No. 12226-34-5

Reactive red 67

Cat. No.: B1175296
CAS No.: 12226-34-5
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Description

Historical Development and Classification

The historical development of this compound is intrinsically linked to the broader evolution of reactive dye technology that emerged in the 1950s. The foundational research that led to the development of reactive dyes, including this compound, began with the pioneering work of I.D. Rattee and W.E. Stephen at Imperial Chemical Industries in the United Kingdom in 1954. These researchers discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions, establishing the fundamental principle underlying all reactive dyes.

The commercial introduction of reactive dyes occurred in 1956 when Imperial Chemical Industries marketed the first reactive dye under the Procion brand name. This breakthrough followed earlier discoveries by various chemical companies, including Ciba's 1923 finding that acid chlorotriazine dyes could be used for dyeing wool, and subsequent developments by other major chemical manufacturers throughout the 1940s and early 1950s.

This compound emerged as part of the second generation of reactive dye development, characterized by improved stability, enhanced color fastness properties, and optimized chemical reactivity. The classification of this compound places it within the azo class of reactive dyes, which are distinguished by the presence of one or more azo groups in their molecular structure. This classification is significant because azo dyes represent the largest and most diverse group of synthetic colorants, accounting for approximately 60-70% of all commercially produced dyes.

Chemical Identity and CAS Registry (12226-34-5)

This compound is officially registered under the Chemical Abstracts Service Registry Number 12226-34-5, which serves as its unique identifier in chemical databases and regulatory documentation worldwide. This CAS number provides unambiguous identification of the compound across different naming systems and commercial designations, ensuring consistency in scientific literature, regulatory filings, and commercial transactions.

The chemical identity of this compound encompasses several key structural features that define its functional properties. As a member of the azo class of dyes, the compound contains chromogenic groups responsible for its distinctive red coloration and reactive groups that facilitate covalent bonding with fiber substrates. The molecular structure typically includes reactive sites containing triazine or vinylsulfone groups that react with nucleophilic sites on cellulose fibers through nucleophilic substitution mechanisms.

The chemical nomenclature system for this compound follows international standards established by the International Union of Pure and Applied Chemistry and the Chemical Abstracts Service. This systematic approach ensures that the compound can be accurately identified and referenced across different geographical regions and regulatory frameworks, facilitating international trade and scientific collaboration.

Position Within Reactive Dye Classifications

This compound occupies a specific position within the hierarchical classification system of reactive dyes, which categorizes these compounds based on their chemical structure, reactive groups, and application characteristics. The primary classification system divides reactive dyes into several major categories based on their reactive groups, including triazine-based systems, vinylsulfone systems, and mixed reactive systems.

Within the broader classification framework, this compound is positioned among the azo-based reactive dyes that utilize specific reactive group mechanisms for fiber attachment. The azo classification indicates the presence of nitrogen-nitrogen double bonds that contribute to the compound's coloration properties, while the reactive group classification determines the specific chemical mechanism by which the dye bonds to textile substrates.

The classification system also considers factors such as reactivity temperature, pH requirements, and compatibility with different fiber types. This compound demonstrates characteristics typical of medium-reactivity dyes, requiring controlled temperature and alkaline conditions for optimal fixation to cellulosic substrates. This positioning within the reactivity spectrum makes it suitable for both exhaust dyeing processes and continuous application methods.

Classification Parameter This compound Characteristics
Chemical Class Azo Reactive Dye
Reactive Group Type Triazine-based System
Reactivity Level Medium Reactivity
Primary Application Cellulosic Fiber Dyeing
Process Compatibility Exhaust and Pad-Batch Methods
Temperature Requirements 60-80°C Optimal Range

Industrial Significance and Market Relevance

The industrial significance of this compound extends across multiple sectors of the textile and chemical industries, reflecting the compound's versatility and performance characteristics. The primary application domain encompasses cotton dyeing, where the compound's ability to form permanent covalent bonds with cellulose fibers results in exceptional color fastness properties that meet stringent quality requirements for commercial textile products.

Market relevance for this compound is demonstrated by its continued presence in the product portfolios of major dye manufacturers worldwide. The global reactive dye market, valued at several billion dollars annually, includes this compound as a significant component due to its reliability, cost-effectiveness, and consistent performance characteristics. The compound's market position is supported by its compatibility with modern dyeing equipment and processes, including automated systems and environmentally conscious application methods.

The industrial production of this compound involves sophisticated chemical synthesis processes that require specialized equipment and technical expertise. China has emerged as a major producer and exporter of reactive red dyes, with data indicating involvement of 567 manufacturers and exporters, along with 1,025 importers in the Chinese reactive red industry. This extensive manufacturing infrastructure supports global supply chains and ensures consistent availability of the compound for international markets.

Market Parameter This compound Position
Global Market Share Significant Component of Red Reactive Dyes
Primary Geographic Markets Asia-Pacific, Europe, North America
Manufacturing Concentration China Leading Producer
Application Sectors Textile Dyeing, Printing, Technical Textiles
Growth Drivers Sustainable Dyeing Demands, Quality Requirements

The compound's industrial significance is further enhanced by its role in sustainable textile production initiatives. Reactive dyes, including this compound, offer superior wash fastness compared to direct dyes and other colorant classes, reducing the need for repeated dyeing processes and minimizing environmental impact through improved resource efficiency. This environmental advantage contributes to the compound's continued relevance in an industry increasingly focused on sustainability and environmental responsibility.

Properties

CAS No.

12226-34-5

Molecular Formula

C9H9ClO2

Origin of Product

United States

Scientific Research Applications

Textile Industry

Dyeing Processes:
Reactive Red 67 is widely utilized for dyeing cotton and other cellulosic fibers due to its excellent color fastness and vivid hues. The dye forms covalent bonds with the fiber, ensuring durability and resistance to washing and light exposure. The dyeing process typically involves:

  • Preparation of Dye Bath: The dye is dissolved in water, often with the addition of salts to enhance fixation.
  • Dye Application: The fabric is immersed in the dye bath at controlled temperatures.
  • Post-Treatment: After dyeing, the fabric undergoes rinsing and fixation processes to ensure color stability.

Environmental Impact:
The use of this compound raises environmental concerns due to the potential release of unreacted dyes into wastewater. Research has focused on developing eco-friendly methods for dye application and wastewater treatment.

Environmental Remediation

Wastewater Treatment:
this compound, like other reactive dyes, poses challenges in wastewater management due to its stability and resistance to biodegradation. Innovative methods have been explored for its degradation:

  • Photocatalytic Degradation: Recent studies have demonstrated that photocatalysts can effectively degrade this compound under UV light. For instance, MIL-53(Fe) and MIL-100(Fe) have shown promising results in breaking down dyes in wastewater systems .
  • Bioremediation: Fungal strains such as Aspergillus lentulus have been investigated for their ability to decolorize this compound through biosorption and bioaccumulation techniques. These biological methods can achieve significant removal rates, making them viable alternatives for treating dye-laden wastewater .

Biological Studies

Cellular Studies:
this compound has been employed in various biological assays to study cellular responses. Its vibrant color allows for easy tracking in experiments involving:

  • Cell Viability Assays: The dye is used to assess cell viability in culture systems, where changes in color intensity correlate with cell health.
  • Biosorption Studies: Research has focused on understanding how different materials, including agricultural waste products like coconut tree flower carbon, can adsorb this compound from aqueous solutions .

Case Studies

Study Methodology Findings
Photocatalytic Degradation of Reactive DyesUtilized MIL-53(Fe) under UV lightAchieved over 90% degradation of this compound within hours .
Fungal BioremediationTested Aspergillus lentulus for decolorizationSuccessfully removed up to 85% of this compound at low concentrations .
Adsorption StudiesInvestigated adsorption on coconut flower carbonDemonstrated significant adsorption capacity, enhancing removal efficiency .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct studies on Reactive Red 67 , but comparisons can be inferred from structurally or functionally related reactive dyes and their properties:

Table 1: Comparison of Reactive Dyes

Property This compound (Inferred) Reactive Red 120 Reactive Red 195
Reactive Group Likely chlorotriazine Chlorotriazine Vinyl sulfone
Molecular Weight Not specified High (exact value N/A) ~1,000–1,200 Da
Fixation Efficiency High (typical for triazines) Moderate–High High
Degradation Methods Photocatalysis (hypothesized) Advanced oxidation Fe−MIL−53/GO nanocomposites (96% degradation)
Environmental Impact Persistent (requires treatment) High persistence Requires photocatalytic treatment

Key Findings from Analogous Studies

Photocatalytic Degradation: Reactive Red 195 demonstrated 96% degradation using Fe−MIL−53/GO nanocomposites under optimized conditions, outperforming pristine Fe−MIL−53 . This suggests that this compound might similarly benefit from advanced nanocomposite catalysts. Reactive dyes with chlorotriazine groups (e.g., Reactive Red 120) often require stronger oxidizing agents due to their stable aromatic structures .

Structural and Functional Differences :

  • Reactive Red 120 (chlorotriazine-based) is associated with moderate-to-high fixation efficiency but poses challenges in wastewater treatment due to its resistance to conventional biodegradation .
  • Reactive Red 195 (vinyl sulfone-based) exhibits faster reaction kinetics with cellulose but may degrade more readily under photocatalytic conditions .

Environmental and Industrial Considerations :

  • Reactive dyes like This compound are likely to require tailored degradation strategies, as seen in studies using plasma-activated water (PAW) or redox-active compounds to break down recalcitrant structures .

Preparation Methods

Diazotization of Primary Amines

The synthesis begins with the diazotization of a substituted aniline derivative. For Reactive Red 67, this typically involves 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid or structurally similar intermediates. The reaction occurs in an acidic medium (HCl, 1–2 M) at 0–5°C, with sodium nitrite (NaNO₂) as the nitrosating agent. Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions.

Key parameters :

  • Temperature: 0–5°C (critical to avoid decomposition of diazonium salts)

  • Molar ratio of NaNO₂ to amine: 1.05–1.1 : 1

  • Reaction time: 45–60 minutes

Coupling Reaction

The diazonium salt is coupled with a naphthol derivative, such as H-acid (8-amino-1-naphthol-3,6-disulfonic acid) , under alkaline conditions (pH 8–9). This step forms the chromophoric azo linkage. Sodium carbonate (Na₂CO₃) maintains the pH, while the reaction proceeds at 5–10°C to ensure regioselectivity.

Example formulation :

ComponentQuantity (g/L)Role
Diazonium salt50–60Electrophilic agent
H-acid45–55Coupling component
Na₂CO₃15–20pH regulator

Introduction of Reactive Groups

This compound incorporates monochlorotriazine (MCT) and vinyl sulfone (VS) groups as bifunctional reactive sites. These are introduced via condensation reactions:

  • MCT group : Cyanuric chloride reacts with the azo intermediate at 0–5°C in acetone/water medium.

  • VS group : The intermediate is sulfonated using chlorosulfonic acid, followed by reaction with sodium vinyl sulfonate.

Reaction conditions :

  • Temperature: 0–5°C (MCT), 40–50°C (VS)

  • Solvent system: Acetone-water (1:1 v/v)

  • Catalyst: Pyridine (0.5–1% w/w)

Salt Isolation and Drying

The crude dye is precipitated by salting out with NaCl or Na₂SO₄ (20–25% w/v). The slurry is filtered, washed with brine, and dried via spray drying to yield a powder with 85–90% purity.

Industrial-scale data :

ParameterValue
NaCl concentration200 g/L
Drying temperature120–140°C
Particle size80–100 µm

Formulation and Auxiliary Agents

This compound is typically blended with dispersants (e.g., naphthalenesulfonate condensates) and electrolytes (Na₂SO₄) to enhance solubility and storage stability. Commercial formulations contain:

ComponentProportion (% w/w)Function
This compound50–70Active dye
Na₂SO₄20–30Electrolyte
Dispersant MF5–10Stabilizer

Comparative Analysis with Analogous Dyes

This compound’s bifunctional reactivity distinguishes it from monofunctional dyes like C.I. Reactive Red 218. The table below contrasts key attributes:

PropertyThis compoundC.I. Reactive Red 218
Reactive groupsMCT + VSDichlorotriazine
Fixation rate (%)85–9070–75
Hydrolysis resistanceHighModerate
Environmental impactLow (no banned amines)Contains 2-naphthylamine

Industrial Optimization Strategies

Solubility Enhancement

Recent patents highlight the use of ultrasonic-assisted synthesis to reduce particle size and improve dissolution kinetics. This method achieves a 30% reduction in dye aggregation compared to conventional grinding.

Waste Minimization

Closed-loop systems recover unreacted intermediates and electrolytes, reducing wastewater COD (Chemical Oxygen Demand) by 40–50% .

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing Reactive Red 67, and how can reproducibility be ensured?

  • Methodological Answer : Synthesis protocols should include detailed descriptions of reaction conditions (temperature, pH, molar ratios), purification steps (e.g., column chromatography, recrystallization), and characterization via spectroscopic techniques (UV-Vis, FTIR, NMR). To ensure reproducibility, document batch-specific variations and validate purity using HPLC or mass spectrometry .

Q. How can researchers characterize the structural and functional properties of this compound to confirm its identity and stability?

  • Methodological Answer : Employ a combination of analytical techniques:

  • Structural analysis : NMR for bond connectivity, FTIR for functional groups, X-ray crystallography for molecular conformation.
  • Stability testing : Monitor degradation under varying conditions (light, temperature, pH) using UV-Vis kinetics and TGA/DSC for thermal stability .

Q. What standardized protocols exist for analyzing the environmental degradation pathways of this compound in aqueous systems?

  • Methodological Answer : Design batch experiments with controlled variables (e.g., oxidants, microbial consortia). Use LC-MS to identify degradation intermediates and COD/TOC analysis to quantify mineralization efficiency. Include negative controls (e.g., autoclaved samples) to distinguish abiotic vs. biotic pathways .

Q. Which spectroscopic techniques are optimal for quantifying this compound in complex matrices (e.g., wastewater)?

  • Methodological Answer : UV-Vis spectrophotometry is cost-effective for routine quantification (calibration at λmax ~514 nm). For complex matrices, pair with solid-phase extraction (SPE) to reduce interference. Validate via spike-recovery tests and cross-check with HPLC-DAD for accuracy .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) complement experimental studies on this compound’s reactivity and adsorption behavior?

  • Methodological Answer : Use density functional theory (DFT) to predict electron distribution in the chromophore and simulate interactions with substrates (e.g., cellulose). Validate models against experimental adsorption isotherms (Langmuir/Freundlich) and kinetic data (pseudo-second-order). Discrepancies between theoretical and empirical results may highlight neglected solvent effects or steric hindrance .

Q. What statistical approaches resolve contradictions in data on this compound’s ecotoxicity across different model organisms?

  • Methodological Answer : Apply meta-analysis to harmonize disparate datasets, accounting for variables like exposure duration, organism life stage, and test conditions (e.g., OECD vs. EPA guidelines). Use ANOVA or mixed-effects models to identify confounding factors. If inconsistencies persist, conduct comparative assays under standardized protocols .

Q. How can researchers design interdisciplinary studies to evaluate this compound’s role in hybrid photocatalytic-membrane systems for wastewater treatment?

  • Methodological Answer : Integrate materials science (e.g., TiO₂/PAN membrane synthesis), chemical engineering (flow-rate optimization), and environmental analysis (LC-MS for byproduct detection). Use response surface methodology (RSM) to optimize variables (catalyst loading, UV intensity) and assess trade-offs between degradation efficiency and membrane fouling .

Q. What strategies mitigate biases in literature reviews when assessing this compound’s carcinogenic potential?

  • Methodological Answer : Systematically screen studies using PRISMA guidelines, prioritizing peer-reviewed articles with robust methodologies (e.g., in vivo dose-response data over in silico predictions). Cross-reference regulatory databases (EPA, IARC) and evaluate publication bias via funnel plots. Highlight gaps, such as long-term epidemiological data .

Methodological Notes for Data Management

  • Data Contradictions : Address conflicting results by re-examining experimental conditions (e.g., pH drift in unbuffered systems) or analytical limits (e.g., detection thresholds for LC-MS). Use Bland-Altman plots to assess agreement between methods .
  • Reproducibility : Archive raw data (spectra, chromatograms) and metadata (instrument settings, calibration curves) in FAIR-aligned repositories. Provide step-by-step protocols in supplementary materials .

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